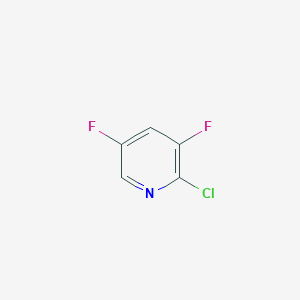

2-Chloro-3,5-difluoropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELIMIZLAZTVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663735 | |

| Record name | 2-Chloro-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511522-69-3 | |

| Record name | 2-Chloro-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Chloro 3,5 Difluoropyridine and Its Precursors

De Novo Synthesis of the Pyridine (B92270) Ring System with Halogenation

De novo synthesis offers a versatile approach to constructing the pyridine core with the desired substitution pattern. These methods involve the formation of the six-membered heterocyclic ring from simpler, non-cyclic starting materials, often incorporating the necessary halogen atoms during the ring-forming process or in subsequent steps.

Cyclo-condensation and cycloaddition reactions are powerful tools for the construction of the pyridine ring. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a concerted or stepwise manner to build the heterocyclic framework.

Cyclo-condensation reactions often utilize the reaction of α,β-unsaturated compounds with a source of ammonia to form a dihydropyridine intermediate, which is then oxidized to the aromatic pyridine. While versatile, controlling the regioselectivity to obtain the specific 2-chloro-3,5-difluoro substitution pattern can be challenging and often requires carefully chosen starting materials with pre-installed functional groups.

Cycloaddition reactions, particularly the Diels-Alder reaction, provide another elegant route to the pyridine nucleus. wikipedia.org In a typical approach, an electron-rich alkene (dienophile) reacts with an electron-poor 1,2,4-triazine (diene). The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form the pyridine ring. wikipedia.org For the synthesis of halogenated pyridines, the starting materials can be appropriately halogenated to yield the desired substitution pattern in the final product. The inverse-electron-demand Diels-Alder reaction is a particularly successful strategy for pyridine synthesis. acsgcipr.org

| Reaction Type | Reactants | Key Features |

| Cyclo-condensation | α,β-Unsaturated ketones/aldehydes, Ammonia source | Formation of a dihydropyridine intermediate followed by oxidation. |

| Diels-Alder Cycloaddition | 1,2,4-Triazines, Enamines | Inverse-electron-demand reaction with subsequent nitrogen extrusion. |

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to facilitate the construction of complex molecules. These methods offer high efficiency and selectivity, often proceeding under milder conditions than traditional named reactions.

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines. This methodology allows for the direct coupling of C-H bonds with various partners, such as alkynes, to construct the pyridine ring. For the synthesis of fluorinated pyridines, precursors containing fluorine atoms can be utilized. For instance, the reaction of α-fluoro-α,β-unsaturated oximes with alkynes, catalyzed by a rhodium(III) complex, can provide a direct route to multi-substituted 3-fluoropyridines. This approach offers high regioselectivity and functional group tolerance. The reaction proceeds through a C-H activation mechanism, followed by insertion of the alkyne and subsequent reductive elimination to form the pyridine ring.

Palladium catalysts are widely employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly substituted pyridines. While direct palladium-catalyzed synthesis of the pyridine ring is less common, these catalysts are instrumental in the functionalization of pre-formed pyridine rings to introduce the desired substituents. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling can be used to introduce various groups onto a pre-halogenated pyridine scaffold. Furthermore, palladium-catalyzed C-H activation/functionalization strategies are also being developed for the direct introduction of substituents onto the pyridine ring, offering a more atom-economical approach. The synthesis of 3,3-difluoro-2-oxindoles through palladium-catalyzed C-H difluoroalkylation highlights the potential of this approach for creating fluorinated heterocyclic compounds. nih.govmit.edu

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Rh(III) complexes | C-H Functionalization | α-Fluoro-α,β-unsaturated oximes, Alkynes | High regioselectivity, mild reaction conditions. |

| Palladium complexes | Cross-Coupling/C-H Functionalization | Halogenated pyridines, Organometallic reagents | High functional group tolerance, versatility in introducing substituents. |

Oxidative trimerization offers a unique strategy for the synthesis of symmetrically substituted pyridines from simple starting materials. This method involves the cyclotrimerization of three identical or different precursor molecules to form the pyridine ring. While less common for the synthesis of complex, unsymmetrically substituted pyridines like 2-Chloro-3,5-difluoropyridine, it represents an atom-economical approach for certain substitution patterns. For example, the cobalt-mediated [2+2+2] cycloaddition of alkynes and nitriles is a powerful method for constructing substituted pyridines.

Metal-Catalyzed Cyclization and C-H Functionalization Strategies

Halogen Exchange and Fluorination Techniques for this compound

The most direct and industrially relevant method for the synthesis of this compound involves the halogen exchange (Halex) reaction of a suitable polychlorinated pyridine precursor, most commonly 2,3,5-trichloropyridine. wikipedia.org This process entails the replacement of chlorine atoms with fluorine atoms using a fluoride salt at elevated temperatures. wikipedia.org

The key to a successful Halex reaction is the choice of fluorinating agent, solvent, and catalyst. Anhydrous potassium fluoride is a commonly used and cost-effective fluorinating agent. wikipedia.org The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org

To facilitate the reaction and improve yields, phase-transfer catalysts are often employed. These catalysts, such as quaternary ammonium or phosphonium salts, help to transport the fluoride anion from the solid phase into the organic phase where the reaction occurs. The reaction temperature is a critical parameter and is typically maintained between 150 and 250 °C. wikipedia.org

The fluorination of 2,3,5-trichloropyridine proceeds in a stepwise manner, with the chlorine at the 2-position being the most susceptible to nucleophilic substitution, followed by the chlorine at the 3-position. This selectivity allows for the isolation of 3,5-dichloro-2-fluoropyridine as an intermediate. By carefully controlling the reaction conditions, such as temperature and reaction time, the formation of the desired this compound can be maximized.

Below is a table summarizing typical reaction conditions for the halogen exchange fluorination of 2,3,5-trichloropyridine:

| Fluorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield of this compound (%) |

| Potassium Fluoride | N-Methyl-2-pyrrolidone | Tetrabutylphosphonium bromide | 205 | 40 |

| Potassium Fluoride/Cesium Fluoride (12:1) | Not specified | Ethyltrioctylphosphonium bromide | 215 | 39 |

| Potassium Fluoride/Cesium Fluoride (6:1) | Not specified | Tetrabutylphosphonium bromide | 215 | 34 |

It is important to note that the reaction can also produce the over-fluorinated byproduct, 2,3,5-trifluoropyridine. Therefore, optimization of the reaction conditions is crucial to achieve high selectivity for the desired product.

Direct Halogen Displacement Fluorination using Metal Fluorides

Direct halogen exchange, or the Halex process, is a fundamental and widely used method for introducing fluorine into aromatic systems. wikipedia.org This nucleophilic aromatic substitution (SNAr) reaction involves replacing chlorine or other halogen atoms with fluorine by using a metal fluoride salt at elevated temperatures. google.comnih.gov The reactivity of the starting polychlorinated pyridine is influenced by the position of the chlorine atoms, with those at the 2- and 4-positions being more susceptible to substitution. googleapis.com

Potassium fluoride (KF) is the most common and cost-effective reagent for nucleophilic fluorination. scilit.comwikipedia.org However, its effectiveness is often hampered by its high lattice energy and low solubility in aprotic solvents, necessitating high reaction temperatures and the use of phase-transfer catalysts or specialized solvent systems. nih.govscilit.comox.ac.ukresearchgate.net

The synthesis of a related isomer, 5-chloro-2,3-difluoropyridine, from 2,3,5-trichloropyridine illustrates a typical KF-mediated process. The reaction is generally performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), sulfolane, or N-methyl-2-pyrrolidone. chemicalbook.comgoogleapis.com To enhance the reactivity and yield, a phase-transfer catalyst like tetraphenylphosphonium bromide or a crown ether (e.g., 18-crown-6) is often employed. chemicalbook.comgoogle.com These catalysts help to solubilize the fluoride ion, increasing its effective nucleophilicity. scilit.comresearchgate.net

One patented method describes heating 2,3,5-trichloropyridine with KF in a mixture of sulfolane and DMSO. The reaction proceeds in a stepwise manner, first at a lower temperature (e.g., 145°C) and then at a higher temperature (e.g., 190°C) to drive the reaction to completion, yielding 5-chloro-2,3-difluoropyridine with a purity of 96.8%. google.com

Table 1: Examples of KF-Mediated Fluorination for Pyridine Synthesis

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Potassium Fluoride (KF) | Tetraphenylphosphonium bromide / Tetramethylene sulfone | 180-200 | 2,3-Difluoro-5-chloropyridine | 39.1 | 99 (conversion) |

Data compiled from patent literature. chemicalbook.comgoogle.com

Cesium fluoride (CsF) is a more reactive alternative to KF for halogen exchange reactions. nih.gov Its higher solubility in organic solvents allows for milder reaction conditions, often proceeding at lower temperatures and without the need for a phase-transfer catalyst. wikipedia.org Despite its higher cost, CsF is preferred when the substrate is sensitive to high temperatures or when KF provides low yields. nih.gov

Table 2: Example of CsF/KF-Mediated Fluorination

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Purity (%) |

|---|

Data compiled from patent literature. google.com

Antimony trifluoride (SbF₃) is a classic reagent used for halogen exchange, particularly in the Swarts reaction, to replace chlorine or bromine atoms with fluorine. thieme-connect.deorganicmystery.com This method is especially effective for polyhalogenated compounds. thieme-connect.deorganicmystery.com The reactivity of SbF₃ can be enhanced by the addition of a pentavalent antimony salt, such as SbCl₅, which facilitates the fluoride transfer. thieme-connect.de The reaction typically involves heating the chlorinated precursor with SbF₃, often without a solvent. The order of reactivity for halogen replacement generally follows the pattern CX₃ > CHX₂ > CH₂X, where X is Cl or Br. thieme-connect.de While extensively used for preparing chlorofluoroalkanes, its application to heteroaromatic systems like pyridine is also established. thieme-connect.de

Diazo Transformation Methods for Fluorine Introduction

The replacement of an amino group with fluorine via a diazonium salt intermediate is a powerful and versatile method for introducing fluorine into aromatic and heteroaromatic rings, known as fluorodediazoniation. thieme-connect.de This two-step process involves:

Diazotization: The primary amino group on the pyridine ring is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) or potassium nitrite, in the presence of a strong acid like hydrochloric acid or anhydrous hydrogen fluoride (HF), to form a diazonium salt. google.comthieme-connect.de

Dediazoniation: The resulting diazonium salt is then decomposed, typically by heating, to release nitrogen gas and substitute the diazo group with a fluorine atom from the counterion (e.g., from HF). thieme-connect.de

This method is advantageous because the diazo group is an excellent leaving group, and its replacement does not require activation by other electron-withdrawing substituents on the ring. thieme-connect.de The synthesis of 2,3,5-trichloropyridine, a key precursor for fluorination, can involve a Sandmeyer reaction, a related transformation where a diazonium group is replaced by a chlorine atom. google.com In this sequence, 2-amino-3,5-dichloropyridine is diazotized and subsequently reacts to form the trichlorinated pyridine. google.com A similar strategy, starting with the appropriately substituted aminodichloropyridine, can be adapted for fluorodediazoniation to introduce fluorine directly onto the ring.

Reductive Replacement of Fluorine Atoms

Reductive defluorination involves the cleavage of a carbon-fluorine (C-F) bond and its replacement, typically with a hydrogen atom. While often studied in the context of degrading persistent per- and polyfluoroalkyl substances (PFAS), the underlying chemical principles can be applied to the selective modification of polyfluorinated aromatic compounds. nih.govmdpi.com

Methods for reductive defluorination often employ powerful reducing agents or catalytic systems. One common approach involves the use of hydrated electrons (e⁻(aq)), which are potent reducing species with a reduction potential of -2.9 V. researchgate.net These can be generated photochemically, for instance, by UV irradiation of a solution containing a surfactant and an electron donor. youtube.comnih.gov The hydrated electrons can attack the C-F bond, leading to its cleavage and the release of a fluoride ion. youtube.com The process can be stepwise, allowing for the partial and potentially selective defluorination of a polyfluorinated molecule. For example, in the degradation of PFOA (a C8 compound), the reaction proceeds by sequentially shortening the carbon chain. youtube.com Applying similar principles to a polyfluorinated pyridine could allow for the selective removal of a fluorine atom to yield a less fluorinated derivative.

Regioselective Synthesis and Derivatization of Fluorinated Pyridine Intermediates

Achieving the specific 2-chloro-3,5-difluoro substitution pattern requires careful control of regioselectivity throughout the synthetic sequence. The inherent electronic properties of the pyridine ring, combined with the directing effects of existing substituents, govern the position of incoming groups.

The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient and activating the α (2,6) and γ (4) positions to nucleophilic attack. Conversely, these positions are deactivated towards electrophilic substitution. Fluorine atoms are also strongly electron-withdrawing through the inductive effect, further influencing the reactivity and regiochemistry of subsequent reactions.

The synthesis of multi-substituted pyridines often relies on building the ring from acyclic precursors or by the functionalization of a pre-existing pyridine core. nih.gov For instance, Rh(III)-catalyzed C-H functionalization has been developed for preparing 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a route to construct the substituted ring system with predictable regioselectivity. nih.gov Another strategy involves activating a pyridine N-oxide with an electrophilic agent like triflic anhydride, which directs the nucleophilic addition of a malonate anion selectively to the 4-position, or to the 2-position if the 4-position is blocked. nih.gov

Late-stage functionalization provides another powerful tool. This involves the selective C-H fluorination of a pyridine ring, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. acs.orgnih.gov For example, using silver(II) fluoride (AgF₂), it is possible to selectively fluorinate the C-H bond adjacent to the nitrogen atom. nih.govresearchgate.net The resulting 2-fluoropyridine is an excellent intermediate because the fluoride can then be displaced by a wide range of nucleophiles under mild conditions to install other functional groups. acs.orgnih.gov By strategically combining these regioselective reactions, complex substitution patterns like that of this compound can be constructed from simpler precursors.

Synthesis via α-fluoro-α,β-unsaturated oximes and alkynes

A modular approach to constructing highly substituted pyridines involves the cascade reaction of α,β-unsaturated oximes with alkynes or alkenes. nih.gov This methodology allows for the flexible combination of different starting materials to create a wide variety of substitution patterns on the final pyridine ring. One notable strategy employs a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.gov This reaction proceeds through the formation of a 3-azatriene intermediate, which then undergoes a thermal electrocyclization and subsequent air oxidation to yield the aromatic pyridine product in moderate to excellent yields (43–91%). nih.gov

Another powerful variant utilizes rhodium catalysis to couple α,β-unsaturated O-pivaloyl oximes with alkenes. nih.gov This process is highly regioselective and efficient, particularly with activated alkenes. The proposed mechanism involves a sequence of reversible C-H activation, alkene insertion, and a C-N bond formation/N-O bond cleavage event to form the pyridine ring. nih.gov While these methods provide a general framework for synthesizing substituted pyridines, the direct synthesis of this compound using an α-fluoro-α,β-unsaturated oxime has not been extensively detailed, though the modular nature of the reaction suggests its potential feasibility by selecting appropriately substituted precursors.

Table 1: Overview of Pyridine Synthesis via Oxime Precursors

| Catalyst System | Precursors | Key Intermediate | Final Step | Yield Range |

|---|---|---|---|---|

| Copper (Cu) | Alkenylboronic acid + α,β-unsaturated ketoxime O-pentafluorobenzoate | 3-Azatriene | Electrocyclization & Air Oxidation | 43-91% nih.gov |

Utilization of Perhalopyridines as Starting Materials

Perhalopyridines, such as Perfluoropyridine (PFP) and Pentachloropyridine (PCP), serve as robust and versatile starting materials for the synthesis of various substituted pyridines. Their utility stems from the high degree of activation towards nucleophilic aromatic substitution (SNAr) conferred by the multiple electron-withdrawing halogen atoms.

Perfluoropyridine (PFP) is highly reactive towards nucleophilic aromatic substitution (SNAr). nih.gov The five electron-withdrawing fluorine atoms make the pyridine ring exceptionally electron-deficient and thus susceptible to attack by nucleophiles. The substitution pattern is well-established, with nucleophilic attack occurring preferentially at the 4-position (para to the nitrogen). nih.gov If the 4-position is already substituted, subsequent attacks generally occur at the 2- or 6-positions (ortho to the nitrogen). This high reactivity and predictable regioselectivity make PFP a useful building block in organofluorine chemistry. nih.gov Synthesizing this compound from PFP would require a complex series of selective substitutions and reductions that are not typically straightforward due to the inherent reactivity patterns of the PFP core.

Pentachloropyridine (PCP) is another valuable precursor, which can be prepared by the vigorous, high-temperature chlorination of pyridine. nih.gov Unlike PFP, which is used in SNAr reactions to introduce other nucleophiles, PCP is often used in halogen exchange (HALEX) reactions to produce chlorofluoropyridines. In these reactions, chlorine atoms are selectively replaced by fluorine atoms using a fluoride salt, typically potassium fluoride (KF) or cesium fluoride (CsF), often at high temperatures. google.comgoogleapis.com

The synthesis of this compound can be envisaged from a trichloropyridine precursor, which itself can be derived from PCP or other synthetic routes. For instance, the fluorination of 2,3,5-trichloropyridine with KF is a key step. chemicalbook.comgoogle.com The reaction proceeds sequentially, first replacing the more labile chlorine at the 2-position to form 3,5-dichloro-2-fluoropyridine, followed by a second fluorine substitution to yield 5-chloro-2,3-difluoropyridine. google.com Controlling reaction conditions such as temperature, solvent, and the choice of fluorinating agent is crucial for achieving high yields of the desired product. google.comgoogle.com

Table 2: Fluorination of 2,3,5-Trichloropyridine

| Fluorinating Agent | Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Phase Transfer Catalyst | 180-210°C | 2,3-difluoro-5-chloropyridine | ~40% google.com |

| Cesium Fluoride (CsF) & Potassium Fluoride (KF) | None specified | 145-190°C | 2,3-difluoro-5-chloropyridine | 90% google.com |

Modular Approaches to Trisubstituted Pyridines using Halogenated Intermediates

Modular syntheses that allow for the sequential and regioselective introduction of different functional groups are highly valuable for creating libraries of complex molecules. Halogenated pyridine intermediates, activated by strong electron-withdrawing groups, are central to these strategies.

A recently developed modular approach for the synthesis of 2,3,5-trisubstituted pyridines utilizes the versatile building block 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. nih.gov This intermediate can be prepared on a large scale in a one-pot synthesis from inexpensive starting materials. The distinct reactivity of the substituents—the methylsulfonyl group, the fluorine atom, and the chlorine atom—allows for a series of regioselective derivatizations at the 2, 3, and 5-positions of the pyridine ring. nih.gov This provides a reliable and flexible route to a wide array of 2,3,5-trisubstituted pyridines, including analogs of this compound. nih.gov

The success of modular approaches using intermediates like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine is rooted in the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it more reactive towards nucleophiles than benzene. pearson.com This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), particularly when they are positioned ortho or para to the leaving group (typically a halide). wikipedia.org

EWGs activate the ring by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr mechanism. wikipedia.org The methylsulfonyl group (-SO₂Me) is a potent EWG. When placed at the 2-position of the pyridine ring, it strongly activates the ring for nucleophilic attack, facilitating the displacement of leaving groups at other positions. nih.gov This activation allows for milder reaction conditions and enables the sequential, controlled substitution of different halides, which is the cornerstone of the modular synthesis of complex pyridines. researchgate.net

Site-Selective Metalation and Functionalization of Fluoropyridines

The functionalization of fluorinated pyridines is a critical area of research, driven by the prevalence of these motifs in pharmaceuticals and agrochemicals. Site-selective metalation, followed by reaction with an electrophile, offers a powerful method for introducing substituents at specific positions on the pyridine ring. This regioselectivity is often challenging to achieve due to the electronic properties of the pyridine ring, which is deactivated towards electrophilic substitution. nih.govresearchgate.net Directed metalation and halogen-metal exchange are key strategies to overcome these challenges. znaturforsch.comznaturforsch.com

The choice of base, solvent, and temperature is crucial for controlling the position of metalation. Lithium amides, such as lithium diisopropylamide (LDA), and alkyllithium reagents are commonly used for deprotonation at low temperatures. znaturforsch.comznaturforsch.com Milder conditions with higher functional group tolerance can be achieved using TMP (2,2,6,6-tetramethylpiperidyl) metal reagents or ate-bases. znaturforsch.comznaturforsch.comnih.gov

The concept of "regioexhaustive substitution" has been effectively applied to various fluoropyridines, allowing for the selective functionalization of every available position on the ring. acs.org This strategy relies on the careful use of activating or screening protective groups to direct metalation to a specific site. By choosing the appropriate combination of a directing group and a metalating agent, it is possible to systematically introduce functionality around the fluoropyridine core. acs.org

For instance, starting with a simple difluoropyridine, one can employ a sequence of protection, metalation, functionalization, and deprotection steps to build a more complex substitution pattern. This approach has been used to derive multiple fluorinated pyridinecarboxylic acids from a single starting material, demonstrating its versatility. acs.org

Protective groups play a pivotal role in directing the regioselectivity of metalation on fluoropyridine rings. These groups can function either by activating a neighboring site for deprotonation or by sterically blocking a position to direct the base elsewhere.

Chlorine as an Activating Group : A chlorine atom can serve as a neighboring site-activating protective group. Its inductive effect can increase the acidity of an adjacent proton, facilitating its removal by a lithium base. This allows for selective metalation at the position ortho to the chlorine. acs.org

Trimethylsilyl (TMS) as a Screening Group : Conversely, a bulky group like trimethylsilyl can act as a screening or blocking group. It sterically hinders the approach of the metalating agent to the adjacent positions, forcing deprotonation to occur at a more remote, unhindered site. acs.org

By strategically employing these opposing effects, chemists can achieve high levels of control over the functionalization of the fluoropyridine scaffold. acs.org

Table 1: Role of Protective Groups in Directing Metalation of Fluoropyridines

| Protective Group | Function | Mechanism of Action | Outcome | Reference |

| Chlorine | Activating | Inductive electron withdrawal increases the acidity of the adjacent C-H bond. | Directs metalation to the ortho position. | acs.org |

| Trimethylsilyl (TMS) | Screening/Blocking | Steric hindrance prevents the metalating agent from accessing adjacent positions. | Directs metalation to remote, sterically accessible positions. | acs.org |

Lithiation is a common method for generating a nucleophilic carbon center on a pyridine ring, which can then be "trapped" by an electrophile to form a new carbon-carbon or carbon-heteroatom bond. znaturforsch.comznaturforsch.com The process involves the deprotonation of a C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or LDA, typically at low temperatures (-78 °C or below) in an anhydrous solvent like tetrahydrofuran (THF). znaturforsch.comresearchgate.netic.ac.uk

Once the lithiated intermediate is formed, a wide variety of electrophiles can be introduced to functionalize the ring. This two-step sequence allows for the installation of diverse functional groups.

Examples of Electrophiles Used in Trapping Reactions:

Carbon dioxide (CO₂) to form carboxylic acids

Aldehydes and ketones to form alcohols

Iodine (I₂) to introduce an iodine atom

Alkyl halides for alkylation

Continuous-flow technology has been applied to the lithiation of dihalopyridines, allowing for precise control over reaction times and temperatures. nih.govnih.gov This can be particularly useful for trapping kinetically favored lithiated species before they can rearrange to more thermodynamically stable isomers, a process known as a "halogen dance". nih.govnih.gov

Table 2: Examples of Lithiation and Electrophilic Trapping of Halogenated Pyridines

| Substrate | Lithiating Agent | Conditions | Electrophile | Product | Reference |

| 2,3-Dichloropyridine | LDA | THF, -75 °C | I₂ | 2,3-Dichloro-4-iodopyridine | znaturforsch.com |

| 2,4-Dichloropyridine | LDA | THF, -75 °C | CO₂ | 2,4-Dichloropyridine-3-carboxylic acid | znaturforsch.com |

| 3,5-Dichloropyridine | LDA | THF, -75 °C | I₂ | 3,5-Dichloro-4-iodopyridine | znaturforsch.com |

| 2-Chloro-3-bromopyridine | LDA | Flow, -20 °C | Various | 4-Functionalized-2-chloro-3-bromopyridine | nih.govnih.gov |

Strategies for Orthogonal Reactivity in Halogenated Pyridines

Halogenated pyridines, particularly those with multiple, different halogen atoms, are valuable substrates for selective functionalization. The concept of orthogonal reactivity allows for the stepwise modification of the molecule, where one position can be reacted selectively while another remains unchanged. This is possible due to the differing reactivity of carbon-halogen bonds.

For example, in a molecule containing both bromine and chlorine, the C-Br bond is generally more reactive towards metal-halogen exchange and in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This difference allows for selective functionalization at the bromine-bearing position. Similarly, a 3,5-dihalogenated pyridine motif provides two distinct vectors for subsequent synthetic transformations, enabling the sequential introduction of different functional groups at these positions. chemrxiv.org

A common strategy involves performing a bromine/lithium exchange on a bromochloropyridine. The resulting lithiated species can then be reacted with an electrophile. The chlorine atom remains intact during this process and can be used as a handle for a subsequent transformation, such as a nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction under different conditions.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of halogenated pyridines like this compound, these principles can be applied to improve sustainability.

A patented green production process for the related isomer, 2,3-difluoro-5-chloropyridine, highlights several relevant strategies. google.com This process starts from 2,3,5-trichloropyridine and uses potassium fluoride as the fluorinating agent. Key aspects of this green approach include:

Phase-Transfer Catalysis : The use of a phase-transfer catalyst, such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt, enhances the reaction rate and efficiency, potentially allowing for milder conditions and reducing energy consumption. google.com Another patented method uses tetrabutylphosphonium bromide for the same purpose. google.com

Solvent Recycling : The process incorporates steps for recovering and reusing solvents. For example, the dehydration solvent can be recovered by distillation and reused in subsequent batches. After the reaction, the main solvent can also be evaporated and recycled. google.com

Waste Valorization : The process includes steps to manage byproducts. The filtered waste salt (potassium chloride) can be purified and recovered. The filtrate containing unreacted potassium fluoride can also be processed for reuse, minimizing waste. google.com

Atom Economy : The reaction is a halogen exchange (Halex) reaction, which is generally atom-economical as it directly substitutes chlorine atoms with fluorine atoms.

Table 3: Parameters of a Green Synthesis Process for a this compound Isomer

| Parameter | Description | Green Chemistry Principle | Reference |

| Starting Material | 2,3,5-Trichloropyridine | Use of readily available precursors | google.com |

| Fluorinating Agent | Potassium Fluoride (KF) | Use of a less hazardous fluorinating source | google.com |

| Catalyst | Phase-Transfer Catalyst | Catalysis (reduces energy, improves efficiency) | google.com |

| Solvent | Aromatic hydrocarbon aprotic organic solvent | Design for energy efficiency (solvent recovery) | google.com |

| Process Steps | Dehydration solvent recycling, main solvent recovery, byproduct purification (KCl, KF) | Waste prevention and valorization | google.com |

Iii. Reaction Mechanisms and Reactivity of 2 Chloro 3,5 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-3,5-difluoropyridine. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Subsequent elimination of a halide leaving group restores the aromaticity of the ring. youtube.com The presence of electron-withdrawing groups, such as the fluorine and chlorine atoms on the pyridine (B92270) ring, is crucial for stabilizing the negatively charged intermediate and thus activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of SNAr reactions on polysubstituted pyridines like this compound is influenced by the electronic and steric effects of the substituents. In general, nucleophilic attack is favored at positions that are ortho or para to strongly electron-withdrawing groups, as these positions provide the best stabilization for the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

For this compound, the situation is complex due to the presence of three halogen substituents. The nitrogen atom in the pyridine ring is the most powerful electron-withdrawing feature, significantly activating the C2 and C6 positions. The fluorine atoms at C3 and C5 also contribute to the electron deficiency of the ring. Computational models, such as those using molecular electrostatic potential (ESP) and lowest unoccupied molecular orbital (LUMO) energy, can help predict the most likely site of nucleophilic attack. chemrxiv.org Generally, the most electron-deficient carbon atom is the preferred site for SNAr. baranlab.org Experimental studies on related di- and trihalopyridines have shown that the position of nucleophilic attack can be highly sensitive to the nature of the nucleophile and the reaction conditions.

The nature of the halogen leaving group in SNAr reactions of haloarenes typically follows the reactivity order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the context of this compound, the fluorine atoms at positions 3 and 5 primarily act as activating groups, enhancing the electrophilicity of the pyridine ring. The chlorine atom at position 2 is also an activating group and can serve as a leaving group. The relative reactivity of the C-Cl versus C-F bonds towards substitution will depend on the specific reaction conditions and the nucleophile employed. In many cases, the C-F bond is more readily cleaved in SNAr reactions due to the greater polarization it induces on the carbon atom.

A significant challenge in the functionalization of pyridines is achieving substitution at the C3 (meta) position. thieme-connect.comthieme-connect.com Direct SNAr at this position is generally disfavored. To overcome this, temporary dearomatization strategies have been developed. These methods involve the temporary disruption of the pyridine's aromaticity to activate specific positions for reaction.

One such strategy involves the formation of oxazinopyridine adducts. thieme-connect.comnih.gov In this approach, the pyridine is reacted with a suitable agent to form a non-aromatic bicyclic intermediate. This dearomatized intermediate can then undergo selective functionalization, for example, fluorination at the C3 position using an electrophilic fluorine source like Selectfluor. thieme-connect.comnih.gov Subsequent rearomatization under acidic conditions yields the C3-functionalized pyridine. While this specific strategy has been demonstrated for fluorination, the principle of temporary dearomatization offers a potential route to otherwise inaccessible substitution patterns on the pyridine ring. researchgate.net

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions catalyzed by transition metals are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. umb.edu this compound, with its multiple halogen substituents, is a versatile substrate for such transformations.

Palladium catalysts are widely used in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. libretexts.orglibretexts.orgresearchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck), and reductive elimination. libretexts.org

The reactivity of the different carbon-halogen bonds in this compound towards palladium-catalyzed cross-coupling generally follows the order C-I > C-Br > C-Cl >> C-F. libretexts.org This is in contrast to SNAr reactions and is due to the mechanism of oxidative addition, where the bond strength plays a more significant role. Therefore, in a palladium-catalyzed reaction, the C-Cl bond at the C2 position would be expected to react preferentially over the C-F bonds at the C3 and C5 positions. This differential reactivity allows for selective functionalization of the pyridine ring. For instance, a Suzuki coupling could be performed at the C2 position, leaving the C-F bonds intact for subsequent transformations.

Table 1: Reactivity of Carbon-Halogen Bonds in Different Reaction Types

| Reaction Type | General Reactivity Order | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-F > C-Cl > C-Br > C-I | Rate determined by nucleophilic attack, favored by more electrophilic carbon. |

| Palladium-Catalyzed Cross-Coupling | C-I > C-Br > C-Cl > C-F | Rate determined by oxidative addition, favored by weaker C-X bond. |

Besides palladium, other transition metals such as nickel and copper are also effective catalysts for cross-coupling reactions. nih.govustc.edu.cn Nickel catalysts, for example, are known to be particularly effective for the coupling of aryl chlorides. ustc.edu.cn Copper-catalyzed reactions, such as the Ullmann condensation, are useful for forming carbon-oxygen and carbon-nitrogen bonds.

The principles of reactivity and selectivity observed in palladium-catalyzed reactions generally apply to other transition metal-catalyzed couplings as well. The choice of catalyst and reaction conditions can be tailored to achieve the desired transformation at a specific position on the this compound scaffold. For instance, a copper-catalyzed amination might be employed to introduce a nitrogen-based nucleophile at the C2 position. The development of new ligands and catalytic systems continues to expand the scope and utility of these reactions for the synthesis of complex pyridine derivatives. nih.gov

Electrophilic Aromatic Substitution Limitations due to Fluorine Polarity

The reactivity of this compound in electrophilic aromatic substitution (EAS) is severely limited due to a combination of electronic factors inherent to the pyridine ring and the influence of its halogen substituents. The pyridine ring itself is intrinsically electron-deficient compared to benzene, a consequence of the greater electronegativity of the nitrogen atom which withdraws electron density from the ring carbons via an inductive effect. uoanbar.edu.iqlibretexts.org This deactivation makes pyridine and its derivatives significantly less susceptible to attack by electrophiles. pearson.comyoutube.com

This inherent deactivation is further intensified by the presence of three halogen atoms. Both chlorine and fluorine are highly electronegative and exert strong electron-withdrawing inductive effects, further reducing the nucleophilicity of the aromatic π-system. researchgate.net While halogens can theoretically donate electron density through resonance, their inductive effect is dominant, especially for fluorine. researchgate.net The cumulative effect of the pyridine nitrogen, two fluorine atoms, and one chlorine atom renders the this compound ring highly deactivated towards electrophiles.

Furthermore, the reaction conditions for EAS often involve strong acids or Lewis acids. The basic nitrogen atom in the pyridine ring can be protonated or form a complex with a Lewis acid catalyst under these conditions. uoanbar.edu.iqlibretexts.orgpearson.com This results in the formation of a positively charged pyridinium (B92312) species, which dramatically increases the electron-withdrawing nature of the ring and adds another layer of deactivation. libretexts.orgscribd.com Consequently, this compound does not undergo reactions like Friedel-Crafts alkylation or acylation. uoanbar.edu.iqscribd.com Other EAS reactions, such as nitration or halogenation, would require exceptionally harsh conditions and are generally not practical, with substitution, if it were to occur, being directed to the C-4 position (meta to the nitrogen and chloro group). youtube.comscribd.com

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is characteristic of halogenated pyridines.

Oxidation: Pyridine derivatives can be oxidized at the ring nitrogen atom to form pyridine N-oxides. scripps.edu This transformation is typically accomplished using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions at the ring carbons. While specific studies on the N-oxidation of this compound are not prevalent, this pathway represents a potential route for its functionalization.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, most commonly through catalytic hydrogenation using catalysts like platinum, palladium, or nickel, or by using reducing agents like sodium in ethanol. uoanbar.edu.iq The complete reduction of this compound would yield 2-chloro-3,5-difluoropiperidine. However, the presence of the C-Cl bond offers the possibility of reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can sometimes compete with or precede ring reduction, depending on the catalyst and reaction conditions chosen.

Derivatization Reactions of this compound

The electron-deficient nature of the this compound ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-2 position is the most probable site for nucleophilic attack, as this position is activated by the ring nitrogen. youtube.com

Amine Formation: Primary and secondary amines can act as nucleophiles, displacing the chloride at the C-2 position to form 2-amino-3,5-difluoropyridine (B1273219) derivatives. This reaction typically proceeds via an addition-elimination mechanism, where the amine attacks the C-2 carbon to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing groups. youtube.comfishersci.co.uk A subsequent elimination of the chloride ion restores the aromaticity of the ring. youtube.com The reaction is often carried out in a polar solvent and may be facilitated by a base to neutralize the HCl generated. fishersci.co.uk

Table 1: Illustrative Reaction of this compound with an Amine

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | R¹R²NH (e.g., Piperidine) | Polar solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃), Heat | 2-(N-Piperidinyl)-3,5-difluoropyridine |

Amide Formation: Amide bonds can be formed from this compound through multi-step sequences. One common strategy involves first introducing a carboxylic acid group onto the pyridine ring (see Section 3.5.3) and then activating it for reaction with an amine. The carboxylic acid is typically converted to a more reactive derivative, such as an acyl chloride or an activated ester, which then readily reacts with a primary or secondary amine to yield the corresponding amide. luxembourg-bio.comresearchgate.net A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), have been developed to facilitate this transformation directly from the carboxylic acid under mild conditions. luxembourg-bio.comunimi.it

Similar to amination, the introduction of oxygen and sulfur nucleophiles onto the this compound ring occurs via an SNAr mechanism at the C-2 position.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) ions can displace the 2-chloro substituent to form ethers and pyridinones, respectively. The reaction with an alkoxide, analogous to the Williamson ether synthesis, yields a 2-alkoxy-3,5-difluoropyridine. masterorganicchemistry.com These reactions are typically performed by treating the halopyridine with an alcohol in the presence of a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) to generate the alkoxide in situ. fishersci.co.uk

Sulfur Nucleophiles: Thiolates (RS⁻) are generally more potent nucleophiles than their oxygen counterparts and react readily with this compound to form 2-alkylthio- or 2-arylthio-3,5-difluoropyridines (thioethers). masterorganicchemistry.com The thiolate is easily generated by treating the corresponding thiol (RSH) with a base. Due to the lower basicity of thiolates compared to alkoxides, elimination side reactions are less of a concern. masterorganicchemistry.com

Table 2: Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

| Nucleophile Type | Example Nucleophile | Base | Product Type |

| Oxygen | Sodium Methoxide (CH₃ONa) | N/A | 2-Methoxy-3,5-difluoropyridine |

| Sulfur | Sodium Ethanethiolate (CH₃CH₂SNa) | N/A | 2-(Ethylthio)-3,5-difluoropyridine |

Direct carboxylation of the this compound ring can be achieved through a process known as directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org In this strategy, a directed metalation group (DMG) on the aromatic ring complexes with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), directing the deprotonation to an adjacent (ortho) position. baranlab.org

For this compound, the pyridine nitrogen and the halogen atoms can act as DMGs. The most acidic proton is likely at the C-4 position, which is ortho to the fluorine at C-3 and C-5. Treatment with a strong lithium base at low temperature would generate a 4-lithio-2-chloro-3,5-difluoropyridine intermediate. This potent nucleophilic species can then be quenched with an electrophile. Bubbling carbon dioxide gas through the solution or adding solid carbon dioxide (dry ice) introduces a carboxyl group at the C-4 position upon acidic workup, yielding this compound-4-carboxylic acid. unblog.fr

Table 3: General Scheme for Directed ortho-Metalation and Carboxylation

| Step | Reagents | Intermediate/Product |

| 1. Metalation | This compound, Strong Base (e.g., LDA, n-BuLi), THF, -78 °C | 4-Lithio-2-chloro-3,5-difluoropyridine |

| 2. Carboxylation | Carbon Dioxide (CO₂) | Lithium this compound-4-carboxylate |

| 3. Workup | Aqueous Acid (e.g., H₃O⁺) | This compound-4-carboxylic acid |

Direct electrophilic bromination of the highly electron-deficient this compound ring is not a viable synthetic route due to the severe deactivation discussed in section 3.3. researchgate.net Attempting such a reaction would require extreme conditions and would likely result in no reaction or decomposition. scribd.com

A more effective method for introducing a bromine atom onto a chloro-difluoropyridine scaffold involves a Sandmeyer-type reaction, starting from a corresponding aminopyridine. For instance, the synthesis of 2-bromo-5-chloro-3-fluoropyridine (B79493) is achieved by the diazotization of 2-amino-5-chloro-3-fluoropyridine. chemicalbook.com In this process, the amino group is treated with a nitrous acid precursor (e.g., sodium nitrite (B80452) in a strong acid like hydrobromic acid) at low temperature to form an intermediate diazonium salt. This salt is then displaced by a bromide ion from the HBr, often with the addition of bromine, to yield the desired brominated product in good yield. chemicalbook.com This approach circumvents the limitations of electrophilic substitution by transforming a nucleophilic substitution pathway into the desired functionalization.

Table 4: Synthesis of a Bromo-Derivative via Diazotization

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-5-chloro-3-fluoropyridine | 1. 48% HBr, Br₂ 2. NaNO₂ (aq) 3. NaOH (aq) | 2-Bromo-5-chloro-3-fluoropyridine | 90% | chemicalbook.com |

Iv. Advanced Spectroscopic Analysis and Structural Characterization of 2 Chloro 3,5 Difluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For fluorinated pyridines, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C NMR, are essential.

¹⁹F NMR is exceptionally sensitive and serves as a direct method to confirm the presence and electronic environment of fluorine atoms on the pyridine (B92270) ring. The chemical shifts (δ) in ¹⁹F NMR are highly sensitive to the substitution pattern. For 2-Chloro-3,5-difluoropyridine, two distinct signals are expected, corresponding to the fluorine atoms at the C3 and C5 positions. The coupling between these two non-equivalent fluorine nuclei would provide further structural confirmation. The analysis of diastereomers in related fluorinated compounds often relies on the resolution of distinct signals in the ¹⁹F NMR spectrum.

¹H and ¹³C NMR spectroscopy provide complementary information to complete the structural puzzle.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. The multiplicity of these signals will be complex due to proton-proton (H-H) coupling and proton-fluorine (H-F) couplings of different magnitudes, typically resulting in doublet of doublets or more complex patterns.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, five distinct signals are anticipated for the five carbon atoms of the pyridine ring. A key feature is the presence of carbon-fluorine (C-F) coupling constants, which are diagnostic for the direct attachment of fluorine to a carbon atom. The magnitude of these ¹JCF, ²JCF, and ³JCF coupling constants helps in the unambiguous assignment of the carbon signals. Combining 1D and 2D NMR experiments is a powerful approach for assigning the connectivity of carbons and protons in complex organic structures. rsc.org

Table 1: Representative NMR Data for Halogenated Pyridines Note: Specific experimental data for this compound is not broadly published; this table illustrates typical data for related structures.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| 2-Fluoro-3,5-dichloropyridine | ¹H | Aromatic Protons | Not specified |

| 2,5-Difluoropyridine | ¹H | Aromatic Protons | Not specified |

| 2-Chloro-5-(trifluoromethyl)pyridine | ¹³C | Multiple signals | Not specified |

| 2-Chloro-5-(trifluoromethyl)pyridine | ¹⁹F | Single resonance | Not specified |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₅H₂ClF₂N), the nominal molecular weight is 149 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two naturally occurring isotopes of chlorine, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner, likely involving the loss of the chlorine atom or a fluorine atom, followed by the elimination of neutral molecules like HCN.

In the synthesis of substituted pyridines, the formation of isomers and other by-products is common. nih.gov Coupling chromatographic separation techniques with mass spectrometry is essential for the identification and quantification of these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. researchgate.netnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. mdpi.com Each separated component then enters the mass spectrometer, where it is identified based on its mass spectrum. This technique is invaluable for detecting residual starting materials, solvents, and isomeric by-products, thereby assessing the purity of the final product. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive derivatives, LC-MS provides a robust alternative. The liquid chromatograph separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. This method is also highly effective for by-product analysis and purity confirmation.

X-ray Crystallography for Solid-State Structure Determination

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice, which is governed by a variety of intermolecular interactions. rsc.org For halogenated aromatic compounds, these interactions are key to understanding the solid-state properties. In the case of this compound, the crystal packing would likely be directed by a combination of:

π-Stacking: The aromatic pyridine rings are expected to stack in an offset face-to-face manner, a common feature in the crystal structures of pyridine derivatives. nih.gov

Halogen Bonding: The electropositive region (σ-hole) on the chlorine atom could interact with the electronegative nitrogen atom or fluorine atoms of neighboring molecules. Similarly, fluorine-centered interactions can play a role in the stability and growth of crystals. nih.gov

Dipole-Dipole Interactions: The inherent dipole moment of the molecule will also influence the packing arrangement.

Analysis of related structures, such as pentafluoropyridine, shows that crystal packing can be governed by F···F and N···F van der Waals contacts, sometimes forming motifs like interpenetrating hexamers and double ribbons. dtic.mil The interplay of these various non-covalent interactions dictates the final supramolecular assembly in the solid state. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

The vibrational spectrum of a molecule is a unique fingerprint, arising from the stretching and bending of its chemical bonds. For this compound, the primary vibrational modes are associated with the pyridine ring, the carbon-chlorine (C-Cl) bond, and the carbon-fluorine (C-F) bonds.

Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used to predict the vibrational frequencies and intensities. These calculated spectra are then compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra for accurate assignment of the observed bands.

Key vibrational modes for substituted pyridines include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

Ring Stretching: The stretching vibrations of the pyridine ring (C-C and C-N bonds) are observed in the 1400-1600 cm⁻¹ region.

In-plane and Out-of-plane Bending: C-H and ring bending vibrations occur at lower frequencies.

C-X Stretching (X = Cl, F): The C-Cl stretching vibration is typically found in the range of 600-800 cm⁻¹, while the C-F stretching vibrations are expected at higher frequencies, generally between 1000 and 1300 cm⁻¹, due to the higher electronegativity and smaller mass of the fluorine atom.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound based on characteristic regions for similar halogenated pyridines.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Pyridine Ring Stretch (C=C, C=N) | 1600 - 1400 | 1600 - 1400 |

| C-F Stretch | 1300 - 1000 | 1300 - 1000 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

| Ring Bending | < 1000 | < 1000 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is directly related to the energy difference between these orbitals.

For aromatic heterocyclic compounds like this compound, the most common electronic transitions are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often in the shorter wavelength UV region. For substituted pyridines, these transitions are characteristic of the aromatic ring system.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom in the pyridine ring, to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

The substitution pattern on the pyridine ring significantly influences the energies of these transitions and, consequently, the absorption maxima (λmax). Halogen substituents, such as chlorine and fluorine, can cause a shift in the absorption bands due to their inductive and mesomeric effects. These shifts are referred to as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

The electronic spectrum of this compound is expected to show characteristic absorption bands corresponding to the electronic transitions within the substituted pyridine ring. The exact position and intensity of these bands are influenced by the solvent used for the measurement, as solvent polarity can affect the energy levels of the molecular orbitals.

The following table outlines the typical electronic transitions and expected absorption maxima for substituted pyridines.

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 270 | High ( > 5,000) |

| n → π | 270 - 350 | Low ( < 2,000) |

V. Computational Chemistry and Theoretical Studies of 2 Chloro 3,5 Difluoropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of molecules like 2-Chloro-3,5-difluoropyridine. By approximating the many-electron Schrödinger equation, DFT calculations can provide a balance between accuracy and computational cost, making it feasible to study complex chemical systems. Typically, these calculations involve the use of hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311++G(d,p) to ensure reliable predictions of molecular geometries, energies, and other properties.

The first step in the computational analysis of this compound is the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. DFT calculations are used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, the planarity of the ring and the orientation of the substituents are of particular interest.

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical indicators of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. The distribution of electron density in these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be distributed over the pyridine ring, indicating its susceptibility to nucleophilic attack, a common reaction for electron-deficient aromatic systems.

Table 1: Calculated Electronic Properties of a Halogenated Pyridine Derivative (Example)

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV |

| Dipole Moment | 2.1 Debye |

DFT calculations are also extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key area where theoretical predictions are highly valuable. By calculating the harmonic vibrational frequencies, it is possible to simulate the IR and Raman spectra of this compound. These theoretical spectra aid in the assignment of the vibrational modes observed in experimental spectra, providing a deeper understanding of the molecule's structural and bonding characteristics. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 2: Predicted Vibrational Frequencies for a Substituted Pyridine (Example Assignments)

| Vibrational Mode | Predicted Wavenumber (cm-1) | Symmetry | Description |

|---|---|---|---|

| ν(C-H) | 3100 | A' | C-H stretching |

| ν(C=N) | 1610 | A' | Pyridine ring stretching |

| ν(C-F) | 1250 | A' | C-F stretching |

| ν(C-Cl) | 780 | A' | C-Cl stretching |

Understanding the reactivity of this compound involves studying the mechanisms of its chemical reactions. Due to the presence of electron-withdrawing fluorine and chlorine atoms, the pyridine ring is electron-deficient and prone to nucleophilic aromatic substitution (SNAr) reactions. DFT calculations are instrumental in elucidating the reaction pathways for such transformations.

This analysis involves identifying the transition states, which are the highest energy points along the reaction coordinate, and any intermediates that may be formed. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. For SNAr reactions, a key question is whether the mechanism is a two-step process involving a stable Meisenheimer complex intermediate or a concerted process where bond formation and bond breaking occur simultaneously. Computational studies on related polyfluoroarenes and halopyridines have shown that both pathways are possible, and the preferred mechanism can depend on the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.comnih.govnih.govsemanticscholar.org DFT calculations can map out the potential energy surface for the reaction, providing detailed insights into the mechanism. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide valuable information about its behavior in different environments, such as in various solvents or in the presence of other molecules. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions.

For a molecule like this compound, MD simulations can be used to study how it interacts with solvent molecules, which can influence its reactivity and properties. For instance, the solvation shell around the molecule can be characterized, and specific interactions such as hydrogen bonding (if applicable) or dipole-dipole interactions can be identified. In the context of drug design, MD simulations are crucial for understanding how a molecule or its derivatives might bind to a biological target, such as a protein. These simulations can reveal the preferred binding poses, the key intermolecular interactions that stabilize the complex, and the conformational changes that may occur upon binding. Studies on related fluorinated heterocyclic compounds have demonstrated the power of MD in understanding how subtle changes in structure can affect conformational preferences and interactions. d-nb.infonih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity as potential drugs or agrochemicals, thereby guiding the synthesis of new, more potent compounds.

The process of building a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., logP). Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. chemrevlett.comchemrevlett.com The predictive power of the resulting QSAR model is then rigorously validated using internal and external test sets of compounds. nih.gov Successful QSAR models can provide valuable insights into the structural features that are important for the desired activity, facilitating the rational design of new derivatives. researchgate.netmdpi.comrsc.org

Table 3: Example of a QSAR Model for a Series of Pyridine-Based Inhibitors

| Compound | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Observed Activity (pIC50) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Derivative 1 | 2.5 | 150 Ų | 6.8 | 6.7 |

| Derivative 2 | 3.1 | 165 Ų | 7.2 | 7.3 |

| Derivative 3 | 2.8 | 155 Ų | 7.0 | 7.0 |

| Derivative 4 | 3.5 | 170 Ų | 7.5 | 7.6 |

QSAR Equation Example: pIC50 = 0.8 * LogP + 0.01 * Molecular Surface Area + 2.5

Vi. Applications of 2 Chloro 3,5 Difluoropyridine in Target Oriented Synthesis

Building Block in Medicinal Chemistry

In the pharmaceutical industry, the 2-chloro-3,5-difluoropyridine moiety is incorporated into molecular designs to create novel therapeutic agents. The fluorine atoms can improve metabolic stability, binding affinity, and membrane permeability, while the chloro-substituent provides a reactive site for constructing the target molecule.

Design and Synthesis of Enzyme Inhibitors and Receptor Modulators

The fluorinated pyridine (B92270) framework is instrumental in the development of molecules that can selectively interact with biological targets like enzymes and receptors. An important related building block, 2-Amino-5-chloro-3-fluoropyridine, is utilized in the synthesis of potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial enzyme targets in cancer therapy. Another example is Vericiguat, a soluble guanylate cyclase (sGC) stimulator approved to mitigate risks of cardiovascular events. Its structure features a 5-fluoropyridine core, and the presence of the fluorine atom contributes to superior pharmacokinetic properties compared to its non-fluorinated analogs.

| Target | Compound Class/Example | Therapeutic Area | Role of Fluoropyridine Core |

| Cyclin-Dependent Kinase (CDK) | Pyridine Derivatives | Oncology | Serves as a core scaffold for building selective inhibitors. |

| Soluble Guanylate Cyclase (sGC) | Vericiguat | Cardiology | The fluorine atom enhances metabolic stability and pharmacokinetic profile. |

Development of Fluorinated Pharmaceuticals

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance efficacy and drug-like properties. Fluorine's high electronegativity can modulate the acidity/basicity of nearby functional groups, influence molecular conformation, and block metabolic oxidation sites. This compound serves as a key precursor for embedding the biologically favorable fluoropyridine motif into larger, more complex pharmaceutical agents. The development of novel oxazolidinone antibacterials containing a 3-(5-fluoropyridine-3-yl) moiety highlights this strategy, where the fluorinated ring is crucial for the compound's activity.

Antimicrobial and Antibacterial Agents

Researchers have successfully designed and synthesized novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with significant antibacterial activity. Oxazolidinones are a critical class of synthetic antibiotics that inhibit bacterial protein synthesis. In a recent study, a series of these compounds were evaluated against a panel of Gram-positive bacteria, including drug-sensitive and drug-resistant strains. The results demonstrated that the incorporation of the fluoropyridine ring led to potent antibacterial agents. One derivative, compound 7j , exhibited an eight-fold stronger inhibitory effect against certain strains than the established antibiotic Linezolid, with a minimum inhibitory concentration (MIC) value as low as 0.25 µg/mL. These findings underscore the potential of developing new candidates for treating Gram-positive bacterial infections based on the fluoropyridine scaffold.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of a Select Oxazolidinone Derivative

| Compound | S. aureus ATCC 29213 | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 |

|---|---|---|---|

| 7j | 0.25 | 0.5 | 0.25 |

| Linezolid | 2 | 2 | 2 |

Data synthesized from findings presented in Molecules, 2023.

Anticancer Research

In the field of oncology, halogenated pyridines are vital intermediates. For instance, 2-Amino-5-chloro-3-fluoropyridine is a key building block for synthesizing inhibitors of cyclin-dependent kinases (CDKs), which are enzymes that play a significant role in cell cycle regulation and are often dysregulated in cancer cells. Furthermore, other complex molecules containing chloro-substituted heterocyclic systems have been investigated for their anticancer properties. One study identified a novel Dishevelled 1 (DVL1) inhibitor, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which demonstrated potent inhibition of the WNT signaling pathway, a critical pathway in cancer proliferation. While not a direct derivative, this illustrates the value of the chloro-substituent on a heterocyclic ring in the design of anticancer agents.

Precursor in Agrochemical Development

The unique chemical properties of this compound and its isomers make them valuable intermediates in the synthesis of modern agrochemicals, particularly herbicides. The pyridine ring system is a common feature in many effective pesticides, and the specific halogenation pattern of this precursor allows for the construction of molecules with high efficacy and target specificity.

Synthesis of Herbicides (e.g., Clodinafop-propargyl)

A prominent application of 5-Chloro-2,3-difluoropyridine is its role as a key intermediate in the production of the herbicide Clodinafop-propargyl. Clodinafop-propargyl is a selective, post-emergence herbicide used to control annual grasses in cereal crops. It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in susceptible grass species.

The synthesis involves the reaction of 5-Chloro-2,3-difluoropyridine with an appropriate chiral phenoxypropionate intermediate. A common synthetic route involves the condensation of 5-Chloro-2,3-difluoropyridine with (R)-2-(4-hydroxyphenoxy)propionic acid propynyl ester in the presence of a base. This reaction, typically a nucleophilic aromatic substitution, displaces the fluorine atom at the 2-position of the pyridine ring to form the desired ether linkage, yielding the final active ingredient. Various synthetic methods, including "one-pot" procedures, have been developed to optimize the yield and purity of the final product, with reported yields exceeding 85%.

Table 2: Overview of Synthetic Routes to Clodinafop-propargyl

| Starting Materials | Key Reaction Step | Reported Yield | Reference |

|---|---|---|---|

| (R)-2-(4-hydroxyphenoxy) propionic acid propynyl ester and 5-Chloro-2,3-difluoropyridine | Condensation in the presence of a base (e.g., Potassium hydroxide) | 72% | Dissertation, 2009 |

| (R)-(+)-2-(4-hydroxyl phenoxyl) propionic acid, propargyl chloride, and 2,3-difluoro-5-chloropyridine | One-pot synthesis | 85% - 89% | Dissertation, 2009; CN102584691A |

Development of Fluorinated Pesticides

The introduction of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical research, often leading to enhanced efficacy, metabolic stability, and bioavailability. Halogenated pyridines, such as this compound and its isomers, are crucial building blocks in this field. They serve as key intermediates for synthesizing high-efficiency herbicides and insecticides. researchgate.net The specific arrangement of halogen atoms on the pyridine core can impart potent biological activity.

While direct examples for this compound are proprietary, the utility of its structural isomer, 5-Chloro-2,3-difluoropyridine, in the synthesis of prominent herbicides highlights the importance of this chemical class. researchgate.net For instance, 5-Chloro-2,3-difluoropyridine is a documented intermediate in the production of aryloxyphenoxypropionate herbicides, which are used to control grass weeds in various crops. researchgate.netgoogle.com The synthesis involves the reaction of the chlorofluoropyridine intermediate with a hydroxyphenoxypropionate derivative to form the final active molecule. The fluorinated pyridine portion of the molecule is essential for its herbicidal activity.

The table below details a prominent herbicide synthesized from an isomer of this compound, illustrating the role of this structural motif in agrochemicals.

Table 1: Example of a Herbicide Synthesized from a Chloro-Difluoropyridine Intermediate This table is interactive. Click on the headers to sort.

| Herbicide Name | Intermediate | Chemical Class | Mechanism of Action |

|---|